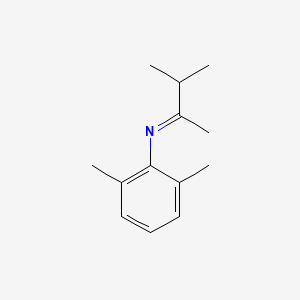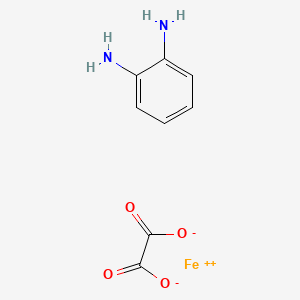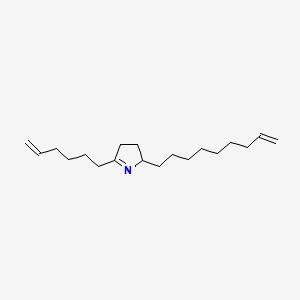
2-(Dihexylphosphoryl)-N,N-diethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dihexylphosphoryl)-N,N-diethylacetamide is an organophosphorus compound known for its unique chemical properties and potential applications in various scientific fields. This compound features a phosphoryl group attached to an acetamide backbone, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dihexylphosphoryl)-N,N-diethylacetamide typically involves the reaction of dihexylphosphoryl chloride with N,N-diethylacetamide in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:
Dihexylphosphoryl chloride+N,N-diethylacetamide→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Dihexylphosphoryl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The phosphoryl group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(Dihexylphosphoryl)-N,N-diethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(Dihexylphosphoryl)-N,N-diethylacetamide involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. Additionally, the acetamide backbone allows for hydrogen bonding and other interactions with biological molecules, potentially influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dihexylphosphoryl)-N,N-dimethylacetamide
- 2-(Dihexylphosphoryl)-N,N-diethylpropionamide
- 2-(Dihexylphosphoryl)-N,N-diethylbutyramide
Uniqueness
2-(Dihexylphosphoryl)-N,N-diethylacetamide is unique due to its specific combination of a dihexylphosphoryl group and an acetamide backbone. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications.
Properties
CAS No. |
81232-69-1 |
|---|---|
Molecular Formula |
C18H38NO2P |
Molecular Weight |
331.5 g/mol |
IUPAC Name |
2-dihexylphosphoryl-N,N-diethylacetamide |
InChI |
InChI=1S/C18H38NO2P/c1-5-9-11-13-15-22(21,16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 |
InChI Key |
VKEFOHKOIBTKPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCP(=O)(CCCCCC)CC(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)



![8H-5,9-Methanopyrrolo[2,3-c]azocine](/img/structure/B14413594.png)
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)


![Benzoic acid--2-methyl-1-oxaspiro[2.2]pentan-2-ol (1/1)](/img/structure/B14413612.png)





